4-(Aminomethyl)pyridin-3-amine hydrochloride
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Overview
Description
4-(Aminomethyl)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridin-3-amine hydrochloride typically involves the reaction of 4-bromopyridine with an aqueous solution of methylamine in the presence of copper powder. The reaction is carried out at elevated temperatures, usually around 100°C, and involves magnetic stirring. The reaction mixture is then cooled, and the product is extracted using ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the crude product, which is then purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of 4-(Aminomethyl)pyridin-3-amine.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
4-(Aminomethyl)pyridin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-cancer and anti-microbial properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: A closely related compound with similar chemical properties.
3-Aminopyridine: Another pyridine derivative with an amino group at the 3-position.
4-Pyridinemethanamine: A compound with a similar structure but different functional groups
Uniqueness
4-(Aminomethyl)pyridin-3-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates.
Properties
Molecular Formula |
C6H10ClN3 |
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Molecular Weight |
159.62 g/mol |
IUPAC Name |
4-(aminomethyl)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3,7-8H2;1H |
InChI Key |
JYAAGXKHBZGMML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN)N.Cl |
Origin of Product |
United States |
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